N-(3-methoxyphenyl)-3-phenylpropanamide
Overview
Description
N-(3-methoxyphenyl)-3-phenylpropanamide: is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide typically involves the reaction of 3-methoxybenzoyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous-flow reactors, which allow for better control over reaction parameters and higher yields. Catalysts such as Lipozyme® TL IM can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent
Major Products:
Oxidation: Formation of N-(3-hydroxyphenyl)-3-phenylpropanamide.
Reduction: Formation of N-(3-methoxyphenyl)-3-phenylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: N-(3-methoxyphenyl)-3-phenylpropanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with various enzymes and receptors. It has been investigated for its ability to inhibit certain enzymes, making it a candidate for drug development .
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for the treatment of diseases such as cancer and inflammation .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structural features make it valuable for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The methoxy group plays a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
- N-(3-hydroxyphenyl)-3-phenylpropanamide
- N-(3-methoxyphenyl)-3-phenylpropanamine
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness: N-(3-methoxyphenyl)-3-phenylpropanamide is unique due to the presence of both a methoxy group and a propanamide moiety. This combination imparts specific chemical and biological properties that are not observed in its analogs. For instance, the methoxy group enhances its solubility and binding affinity, while the propanamide moiety contributes to its stability and reactivity .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKXTORLXIAVKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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